2-((Azetidin-3-yloxy)methyl)-4-isopropylmorpholine
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Overview
Description
2-((Azetidin-3-yloxy)methyl)-4-isopropylmorpholine is a heterocyclic compound that features both azetidine and morpholine rings Azetidine is a four-membered ring containing one nitrogen atom, while morpholine is a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Azetidin-3-yloxy)methyl)-4-isopropylmorpholine typically involves the formation of the azetidine ring followed by its attachment to the morpholine ring. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((Azetidin-3-yloxy)methyl)-4-isopropylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
2-((Azetidin-3-yloxy)methyl)-4-isopropylmorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics or antiviral agents.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-((Azetidin-3-yloxy)methyl)-4-isopropylmorpholine is not fully understood. it is believed to interact with various molecular targets due to its unique structure. The azetidine ring can mimic natural amino acids, potentially interfering with biological processes. The morpholine ring can enhance the compound’s solubility and stability, allowing it to interact more effectively with its targets.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring compound found in sugar beets, known for its gametocidal properties.
2-Azetidinone: The core structure of β-lactam antibiotics, widely used in medicine.
Morpholine derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-((Azetidin-3-yloxy)methyl)-4-isopropylmorpholine is unique due to the combination of azetidine and morpholine rings in a single molecule. This dual-ring structure provides a versatile scaffold for the development of new compounds with diverse biological activities and industrial applications.
Properties
Molecular Formula |
C11H22N2O2 |
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Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-(azetidin-3-yloxymethyl)-4-propan-2-ylmorpholine |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)13-3-4-14-11(7-13)8-15-10-5-12-6-10/h9-12H,3-8H2,1-2H3 |
InChI Key |
FBXBITXUOKYMRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCOC(C1)COC2CNC2 |
Origin of Product |
United States |
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